molecular formula C13H16Cl2N2O2 B8646377 2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 637022-56-1

2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No. B8646377
CAS RN: 637022-56-1
M. Wt: 303.18 g/mol
InChI Key: JFJRVIUVODVKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H16Cl2N2O2 and its molecular weight is 303.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

637022-56-1

Product Name

2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethanone

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

2-chloro-1-[4-(4-chloro-3-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16Cl2N2O2/c1-19-12-8-10(2-3-11(12)15)16-4-6-17(7-5-16)13(18)9-14/h2-3,8H,4-7,9H2,1H3

InChI Key

JFJRVIUVODVKJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CCl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Protocol S was followed using 1-(4-chloro-3-methoxyphenyl) piperazine, Et3N, chloroacetyl chloride and methylene chloride. Column chromatography using a solvent mixture (hexane/ethyl acetate=1.5/1) afforded the title compounds as a white solid
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Synthesis routes and methods II

Procedure details

To a 3 L flask equipped with a mechanical stirrer was added 1-(4-chloro-3-methoxyphenyl)piperazine dihydrochloride (220 g, 0.73 mol, 1 equiv), CH2Cl2 (1000 mL), and water (1000 mL). The biphasic mixture was cooled to 5° C. with an ice-water bath. K2CO3 (506 g, 5 equiv) was added to the vigorously stirring solution in portions to minimize foaming. A solution of chloroacetyl chloride (124.4 g, 1.5 equiv) in CH2Cl2 (100 mL) was added dropwise from an addition funnel, while maintaining an internal temperature below 8° C. After 1 h, the cooling bath was removed, and the reaction warmed to room temperature. After an additional 1 h, the layers were partitioned. The aqueous phase was extracted with CH2Cl2 (2×300 mL), and the combined organic layers dried over 3:1 Na2SO4/K2CO3 (addition of K2CO3 helps the solution phase to become clear). After filtration, the filtrate was concentrated in vacuo, and the residue was dried for 16 h under vacuum to afford the product as an off-white solid (410 g, 92% yield).
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Yield
92%

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